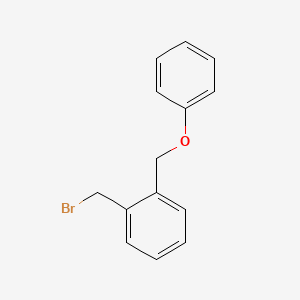

1-(Bromomethyl)-2-(phenoxymethyl)benzene

Description

Historical Context and Evolution of Benzylic Halides as Synthetic Intermediates

The utility of benzylic halides as intermediates in organic synthesis stems from the unique reactivity of the benzylic position—the carbon atom directly attached to a benzene (B151609) ring. The story of their evolution is linked to the fundamental understanding of reaction mechanisms, including free-radical reactions and nucleophilic substitutions.

Initially, methods for introducing a halogen at the benzylic position, such as benzylic bromination, were developed. These reactions often proceed via a free-radical pathway, where the stability of the intermediate benzyl (B1604629) radical is a key factor. numberanalytics.commasterorganicchemistry.com The resonance stabilization of the benzyl radical makes the benzylic C-H bond weaker than other alkyl C-H bonds, allowing for selective halogenation at this site. masterorganicchemistry.com

Once formed, benzylic halides, particularly bromides and chlorides, proved to be highly versatile substrates. wisdomlib.org Their reactivity in nucleophilic substitution reactions (both S(_N)1 and S(_N)2 pathways) allows for the introduction of a wide array of functional groups. ucalgary.cakhanacademy.org Primary benzylic halides, such as the bromomethyl group in the title compound, typically react readily via an S(_N)2 mechanism. ucalgary.ca In recent decades, the evolution of transition-metal-catalyzed cross-coupling reactions, like the Heck, Suzuki, and Sonogashira reactions, has further broadened the synthetic utility of aryl and benzyl halides. wikipedia.orgrsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. rsc.orgnih.gov The development of phosphonic acid-mediated systems has also introduced greener, metal-free alternatives for dehalogenation and benzylation reactions. rsc.orgnih.gov

Strategic Importance of Aryl Ether Linkages in Contemporary Molecular Architecture

One of the key strategic advantages of incorporating an aryl ether is its general stability. The C(aryl)–O bond is robust and often tolerated under a variety of common synthetic conditions, which allows it to be carried through multi-step syntheses without the need for protecting groups. acs.org In drug design, the aryl ether motif is often employed to enhance a compound's properties. For instance, replacing a metabolically vulnerable benzylic methylene (B1212753) group (Ar-CH₂-Ar') with an ether linkage (Ar-O-Ar') can improve metabolic stability against oxidation by enzymes in the body. nih.gov This has made aryldifluoromethyl aryl ethers (ArCF₂OAr') particularly attractive in medicinal chemistry. nih.gov

The synthesis of aryl ethers has been the subject of extensive research. While classical methods like the Williamson ether synthesis are still in use, modern synthetic chemistry has seen the advent of powerful cross-coupling reactions, often catalyzed by copper or palladium, to form the C–O bond. chemistryviews.org More recently, metal-free approaches and methods involving the activation of robust C–O bonds in existing ethers have been developed, offering new and more sustainable synthetic routes. acs.orgrsc.org The strategic placement of aryl ether linkages is fundamental in creating molecules with specific three-dimensional structures and functionalities, impacting fields from pharmaceuticals to materials science. researchgate.netthieme-connect.com

Positioning of 1-(Bromomethyl)-2-(phenoxymethyl)benzene within the Landscape of Functionalized Benzylic Systems

This compound occupies a strategic position within the landscape of functionalized benzylic systems due to its bifunctional nature. It synergistically combines the high reactivity of a primary benzylic bromide with the stable, structurally significant aryl ether moiety. This combination makes it a valuable intermediate for the synthesis of complex molecules.

The compound's utility lies in its two distinct reactive sites. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles (such as amines, thiols, or alkoxides) to introduce new functional groups. This makes it an excellent building block for elaborating molecular structures. Simultaneously, the phenoxymethyl (B101242) group provides a stable diaryl ether-like framework that is often a key feature in biologically active molecules and advanced materials. thieme-connect.com

The ortho arrangement of the bromomethyl and phenoxymethyl groups introduces specific steric and electronic characteristics. This substitution pattern can influence the conformation of the molecule and direct subsequent reactions on the aromatic ring. The synthesis of this compound itself is typically achieved through the O-alkylation of phenol (B47542) with an appropriate bromomethylbenzene derivative. As a synthetic intermediate, it serves as a scaffold to create more elaborate structures, particularly those designed to incorporate the phenoxymethyl group as a core structural element, for potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUVUHSDHOZTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625593 | |

| Record name | 1-(Bromomethyl)-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861319-72-4 | |

| Record name | 1-(Bromomethyl)-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 2 Phenoxymethyl Benzene and Its Congeners

Direct Synthetic Approaches

Direct approaches aim to construct the target molecule in a minimal number of steps, often starting from readily available precursors. These methods are generally preferred for their atom economy and operational simplicity.

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide. acs.orgnih.gov For the synthesis of 1-(bromomethyl)-2-(phenoxymethyl)benzene, this strategy can be envisioned in two primary retrosynthetic pathways involving ortho-substituted precursors:

Pathway A : The reaction between the sodium or potassium salt of phenol (B47542) and an ortho-substituted dihalide, such as 1-bromo-2-(bromomethyl)benzene.

Pathway B : The reaction between the sodium or potassium salt of 2-(bromomethyl)phenol (B1590775) and a phenyl halide.

Given that the Williamson ether synthesis is an SN2 reaction, it is most efficient with primary alkyl halides. acs.orgresearchgate.net Aryl halides are generally unreactive under standard SN2 conditions. Therefore, Pathway A, which utilizes a reactive benzylic halide, is the more synthetically viable approach. The reaction typically involves treating phenol with a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) to generate the phenoxide nucleophile in situ, which then displaces the bromide from the benzylic position of the ortho-substituted precursor.

An alternative and highly effective direct approach involves the regioselective bromination of a precursor that already contains the phenoxymethyl (B101242) moiety, namely 2-phenoxytoluene. This strategy hinges on the selective halogenation of the benzylic methyl group without affecting the aromatic rings. Bromination at the benzylic position is favorable due to the resonance stabilization of the resulting benzylic radical intermediate. mdpi.com

The most common and effective method for selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. cmu.eduwikipedia.org NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals, which minimizes competitive electrophilic addition to the aromatic rings. mdpi.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out by refluxing the substrate and NBS in a nonpolar solvent like carbon tetrachloride (CCl₄). cmu.edu The mechanism proceeds via a radical chain reaction, where a bromine radical abstracts a hydrogen atom from the benzylic position of 2-phenoxytoluene, followed by reaction of the resulting benzyl (B1604629) radical with a bromine molecule generated from NBS. wikipedia.org

The efficiency and selectivity of benzylic bromination can be highly dependent on the reaction conditions. Key variables include the choice of solvent, initiator, and reaction temperature. While carbon tetrachloride has been a traditional solvent for Wohl-Ziegler reactions, concerns over its toxicity have led to the exploration of alternatives.

Research on the benzylic bromination of a similar substrate, methoxyimino-o-tolyl-acetic acid methyl ester, demonstrated that 1,2-dichlorobenzene (B45396) is a superior solvent compared to CCl₄. The use of 1,2-dichlorobenzene resulted in a significantly higher isolated yield and a shorter reaction time, providing a cleaner and more efficient conversion. acs.org This highlights the critical role of solvent choice in optimizing the synthesis.

| Solvent | Reaction Time (hours) | Isolated Yield (%) |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | 12 | 79 |

| 1,2-Dichlorobenzene | 8 | 92 |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netorganic-chemistry.org Both of the primary direct synthetic routes to this compound can benefit from this technology.

Microwave-Assisted Williamson Ether Synthesis : Studies have shown that the synthesis of alkyl aryl ethers via the Williamson reaction can be significantly accelerated under microwave irradiation, often in solvent-free conditions or with green solvents. organic-chemistry.org Reactions that typically require several hours of refluxing can be completed in minutes.

Microwave-Assisted NBS Bromination : The radical benzylic bromination with NBS is also amenable to microwave conditions. A study on the bromination of N-protected p-toluidines found that microwave irradiation (450 W) in solvents like benzene (B151609) or ethyl acetate (B1210297) could complete the reaction in as little as one hour, a significant improvement over conventional methods that can require over 20 hours of reflux.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Hours (reflux) | 45-100 seconds | |

| NBS Benzylic Bromination | >20 hours (reflux) | ~1 hour |

Regioselective Benzylic Bromination Strategies

Convergent and Divergent Multistep Syntheses

While direct approaches are often efficient, multistep syntheses provide greater flexibility for creating complex analogues and are categorized as either convergent or divergent.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in a late-stage step. For this compound, a modern convergent strategy could employ a metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or Suzuki-Miyaura coupling, to form the diaryl ether bond. researchgate.netresearchgate.net For instance, a suitably protected [2-(bromomethyl)phenyl]boronic acid could be coupled with phenol under palladium or copper catalysis. This approach is particularly valuable for creating sterically hindered diaryl ethers that are challenging to synthesize via the traditional Williamson method. nih.gov

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a library of structurally diverse compounds. This compound is an ideal starting point for such a strategy. The highly reactive bromomethyl group serves as a versatile synthetic handle for nucleophilic substitution reactions. By reacting the parent compound with a variety of nucleophiles—such as amines, thiols, azides, or different alkoxides—a wide array of derivatives can be generated. This approach is widely used in medicinal chemistry to rapidly explore the structure-activity relationships of a new molecular scaffold.

Precursor Preparation through Functionalization of Aromatic Scaffolds

The preparation of suitable precursors is a critical first step in the synthesis of this compound. This often involves the strategic modification of simpler, commercially available aromatic compounds. The two main precursors required are a phenolic component and an aromatic system bearing a methyl group that can be subsequently halogenated.

One common pathway involves the bromination of a benzylic methyl group on a pre-formed phenoxymethylbenzene scaffold. For instance, a compound like m-(phenoxy)toluene can be converted to its bromomethyl derivative through free-radical halogenation. chemicalbook.com This reaction is typically initiated by a radical initiator, such as azo-bis(isobutyronitrile) (AIBN), and utilizes a brominating agent like N-bromosuccinimide (NBS) to selectively halogenate the methyl group attached to the benzene ring. chemicalbook.comcambridgescholars.com The use of NBS is often preferred over liquid bromine as it is a safer and easier-to-handle solid, reducing the hazards associated with handling highly corrosive and volatile Br₂. cambridgescholars.com

Another approach to precursor synthesis is the functionalization of benzene or substituted benzenes through electrophilic aromatic substitution or Friedel-Crafts reactions to introduce the necessary groups in the correct positions. libretexts.org For example, a multi-step synthesis could be designed where a methyl group is first introduced via Friedel-Crafts alkylation, followed by other necessary substitutions before the final bromination step. libretexts.org

The table below outlines a representative example of precursor synthesis through benzylic bromination.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| m-(phenoxy)toluene | N-Bromosuccinimide (NBS), Azo-bis(isobutyronitrile) (AIBN) | Carbon tetrachloride (CCl4) | Reflux, 3 hours | 1-(Bromomethyl)-3-phenoxybenzene | 86% | chemicalbook.com |

Coupling Reactions Involving Phenolic and Bromomethyl Substrates

The most prominent coupling reaction for assembling the ether linkage in this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classic and versatile method involves the reaction of a phenoxide ion (the deprotonated form of a phenol) with an alkyl halide. wikipedia.org In this specific context, it entails the reaction between a substituted phenol and a benzyl halide, such as 2-(bromomethyl)benzyl bromide, or conversely, the reaction of phenol with a di-substituted benzene ring.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The phenoxide, acting as the nucleophile, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. wikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary, like a bromomethyl group, to minimize competing elimination reactions. masterorganicchemistry.comyoutube.com

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. masterorganicchemistry.com Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH). youtube.comyoutube.com The reaction is typically carried out in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophile.

The table below summarizes typical conditions for related Williamson ether syntheses.

| Phenolic Substrate | Bromomethyl Substrate | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol | A bromomethylbenzene derivative | K2CO3 | Acetone | Stirring at 50 °C for 24 hours | ~53% | |

| Phenol | A bromomethylbenzene derivative | K2CO3, 18-crown-6 | DMF | Elevated temperatures | Not specified | |

| Beta-naphthol | An alkyl halide | Potassium Hydroxide (KOH) | Not specified | Not specified | Not specified | youtube.com |

Reactivity Profiles and Mechanistic Investigations of 1 Bromomethyl 2 Phenoxymethyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Center

The carbon-bromine bond at the benzylic position is the primary site of reactivity for nucleophilic substitution. The adjacent benzene (B151609) ring and the phenoxymethyl (B101242) group significantly influence the mechanistic pathways of these reactions.

The structure of 1-(bromomethyl)-2-(phenoxymethyl)benzene allows it to undergo nucleophilic substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The preferred pathway is dependent on the reaction conditions, such as the nature of the nucleophile and the solvent.

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. acs.org The benzylic position of this compound is well-suited to stabilize a positive charge. The adjacent phenyl ring can delocalize the charge through resonance, and the ortho-phenoxymethyl group, with its electron-donating oxygen atom, can further contribute to this stabilization. The rate-determining step is the spontaneous cleavage of the C-Br bond to form this stable benzylic carbocation, which is then rapidly attacked by a nucleophile. organic-chemistry.org Polar protic solvents, such as water and ethanol, favor the SN1 pathway by solvating both the departing bromide anion and the carbocation intermediate. wikipedia.org Weak nucleophiles also favor the SN1 mechanism as they are not strong enough to participate in a concerted SN2 attack. wikipedia.org

The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chim.it This "backside attack" requires the nucleophile to approach the carbon atom from the side opposite the leaving group. chim.it As a primary halide, this compound is sterically accessible enough for an SN2 reaction. However, the bulky ortho-phenoxymethyl group can provide some steric hindrance, potentially slowing the reaction rate compared to a simpler benzyl (B1604629) bromide. wikipedia.org Strong nucleophiles and polar aprotic solvents (like acetone (B3395972) or DMF) favor the SN2 pathway. wikipedia.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chim.it

The competition between these two pathways is a key feature of the compound's reactivity. Conditions can be tuned to favor one mechanism over the other. For example, using a strong, concentrated nucleophile in a polar aprotic solvent would promote the SN2 reaction, while a weak nucleophile in a polar protic solvent would favor the SN1 pathway.

The stereochemical outcome of a substitution reaction is directly linked to its mechanism. While this compound itself is achiral, considering a hypothetical chiral analogue where the benzylic carbon is a stereocenter allows for a discussion of the stereochemical consequences.

An SN1 reaction proceeding through a planar carbocation intermediate would lead to a loss of stereochemical information. acs.org The nucleophile can attack the flat carbocation from either face with roughly equal probability, resulting in a nearly racemic mixture of products (both retention and inversion of configuration). acs.orgorganic-chemistry.org

In contrast, an SN2 reaction proceeds with a defined stereochemical outcome. The requisite backside attack by the nucleophile forces an inversion of the stereocenter's configuration, a process known as Walden inversion. chim.it If a reaction were to proceed exclusively through the SN2 pathway, a stereochemically pure starting material would yield a stereochemically pure product with the opposite configuration. chim.it Stereospecific cross-coupling reactions of benzylic electrophiles, which often proceed with inversion of configuration, highlight the importance of catalyst and ligand choice in controlling stereochemistry. acs.orgnih.govbeilstein-journals.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond in this compound can be activated by transition metal catalysts, primarily palladium and nickel, to form new carbon-carbon bonds. These reactions are powerful tools for constructing complex molecular architectures like diarylmethanes.

The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. While traditionally used for C(sp²)-C(sp²) coupling, its scope has been extended to include C(sp²)-C(sp³) coupling, such as the reaction of benzylic halides with organoboron reagents. nih.govlibretexts.org In this context, this compound can be coupled with various arylboronic acids or their derivatives (like potassium aryltrifluoroborates) to synthesize substituted diarylmethanes. nih.govnih.govacs.org

The general catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: A low-valent Palladium(0) complex oxidatively inserts into the carbon-bromine bond of this compound to form a Palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final diarylmethane product and regenerating the Pd(0) catalyst. libretexts.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. Microwave conditions have also been successfully applied to accelerate these reactions. nih.gov

| Catalyst | Ligand | Boron Reagent | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | JohnPhos | Arylboronic Acid | K₂CO₃ | DMF | nih.gov |

| PdCl₂(dppf) | dppf | Potassium Aryltrifluoroborate | Cs₂CO₃ | THF/H₂O | nih.gov |

| Pd(dba)₂ | SPhos | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | acs.org |

The classic intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.orgchim.it The substrate this compound is not structured for a standard intramolecular Heck reaction as it is a benzyl bromide and lacks an tethered alkene.

However, nickel catalysis enables related transformations known as reductive cross-coupling reactions. nih.govacs.org These reactions couple two different electrophiles, such as a benzyl halide and an aryl or vinyl halide, in the presence of a stoichiometric reductant like zinc (Zn) or manganese (Mn) powder. organic-chemistry.orgnih.gov The reductant's role is to regenerate the active Ni(0) catalyst, allowing the catalytic cycle to continue. nih.gov This approach avoids the need to pre-form sensitive organometallic reagents. acs.org Nickel-catalyzed reductive cross-couplings have been developed for the reaction between benzyl chlorides and aryl bromides, providing a direct route to diarylmethanes. organic-chemistry.orgnih.govacs.org

While not a formal "reductive-Heck" reaction, these nickel-catalyzed reductive cross-couplings represent a powerful, mechanistically distinct strategy for utilizing benzylic halides like this compound in C-C bond formation. Some nickel-catalyzed intramolecular reactions of benzylic electrophiles, such as the cyclization of benzylic ethers onto alkenes, have been reported and are termed intramolecular Heck reactions. acs.org

The benzylic bromide of this compound can be converted into a more nucleophilic organometallic species, most commonly an organozinc reagent (a benzylzinc halide). This transformation is typically achieved by the direct oxidative insertion of zinc metal into the C-Br bond. acs.orguantwerpen.be The reaction rate and yield can be significantly improved by using activated zinc dust and adding lithium chloride (LiCl), which helps to solubilize the organozinc species as it forms on the metal surface. acs.orgresearchgate.net

Once formed, the benzylzinc reagent is a potent nucleophile in its own right and is particularly useful in palladium- or nickel-catalyzed Negishi cross-coupling reactions. organic-chemistry.org In a typical Negishi coupling, the benzylzinc reagent undergoes transmetalation with a Pd(II)-aryl halide complex (formed from oxidative addition of an aryl halide to Pd(0)). Subsequent reductive elimination yields the unsymmetrical diarylmethane product and regenerates the Pd(0) catalyst. libretexts.orgmit.edu This method is valued for its high functional group tolerance. nih.govacs.org

| Organozinc Precursor | Coupling Partner (Ar-X) | Catalyst System | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Benzylzinc bromide | Aryl Bromide | Ni or Pd catalyst | THF | Diarylmethane | researchgate.net |

| Benzylzinc chloride (from benzyl chloride + Zn/LiCl) | Aryl Chloride/Bromide | Pd(PPh₃)₄ | THF | Diarylmethane | acs.orgunits.it |

| Benzylzinc bromide | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | THF | 2-Benzyl-4-methylpyridine | uantwerpen.be |

Radical Reactions and Photochemical Transformations

The presence of a weak carbon-bromine bond at a benzylic position makes this compound susceptible to radical reactions, particularly those initiated by light.

The photolysis of benzylic bromides is a well-established method for generating benzylic radicals. chemistrysteps.compressbooks.publibretexts.org In the case of this compound, irradiation with ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond. chemistrysteps.comresearchgate.net This process, known as homolysis, results in the formation of a 2-(phenoxymethyl)benzyl radical and a bromine radical. chemistrysteps.compressbooks.pub The energy required for this bond dissociation is a critical parameter, and for benzylic bromides, it is significantly lower than for alkyl bromides, facilitating the reaction under relatively mild conditions. chemistrysteps.com

The primary photochemical process can be represented as: This compound + hν → 2-(Phenoxymethyl)benzyl radical + Br•

Once formed, the 2-(phenoxymethyl)benzyl radical is a key intermediate that can undergo several subsequent reactions, including intramolecular cyclization, which is a prominent pathway for this substrate. nih.gov Visible light, in the presence of a suitable photocatalyst, can also initiate such radical processes through a photoinduced electron transfer (PET) mechanism. researchgate.net

The phenoxymethyl group in this compound can be involved in both cleavage and formation reactions proceeding through radical intermediates.

Aryl Ether Cleavage: While the cleavage of aryl ethers typically requires harsh conditions, radical pathways offer a milder alternative. wikipedia.orgnumberanalytics.comacs.org In the context of this compound, intramolecular radical cyclization can be considered a form of aryl ether "cleavage" from the perspective of the newly formed ring system. Following the photo-initiated formation of the 2-(phenoxymethyl)benzyl radical, an intramolecular radical addition to the phenoxy ring can occur. This ipso-substitution leads to the formation of a spirocyclic intermediate, which can then rearrange to form the thermodynamically stable dibenzo[b,f]oxepine ring system. researchgate.netresearchgate.netmdpi.com This process effectively cleaves the original aryl ether bond within the newly formed seven-membered ring.

Aryl Ether Formation: The synthesis of this compound itself and its analogs can proceed via radical pathways, although nucleophilic substitution is more common. More broadly, the formation of aryl ethers can occur through radical mechanisms, such as the cross-coupling of phenoxy radicals with other radical species. rsc.org However, for the specific case of forming this compound, a radical pathway is less synthetically relevant than the Williamson ether synthesis.

A significant radical reaction involving this substrate is its conversion to dibenzo[b,f]oxepine. This transformation is often mediated by transition metals that can facilitate single-electron transfer (SET) processes, thereby generating the key radical intermediates. For instance, manganese(III)-based oxidative radical rearrangement has been utilized for the synthesis of dibenzo[b,f]oxepines from related precursors, highlighting the viability of radical pathways in the formation of this tricyclic ether. researchgate.netmdpi.com

| Radical Process | Description | Key Intermediates | Primary Product |

| Photo-initiation | Homolytic cleavage of the C-Br bond upon UV irradiation. chemistrysteps.comresearchgate.net | 2-(Phenoxymethyl)benzyl radical, Bromine radical | - |

| Intramolecular Cyclization | Ipso-addition of the benzyl radical to the phenoxy ring. | Spirocyclic radical intermediate | Dibenzo[b,f]oxepine |

| Aryl Ether Cleavage (via cyclization) | The formation of the dibenzo[b,f]oxepine ring involves the cleavage and reformation of an aryl ether linkage within the new structure. researchgate.netmdpi.com | 2-(Phenoxymethyl)benzyl radical | Dibenzo[b,f]oxepine |

Rearrangement Processes and Intermediate Characterization

Homologation reactions involving this compound, which would extend the carbon chain at the benzylic position, can potentially proceed through intermediates stabilized by neighboring group participation. scribd.comwikipedia.orglibretexts.org The ortho-phenoxymethyl group can act as an internal nucleophile, assisting in the departure of the bromide leaving group. nih.govdalalinstitute.comyoutube.com

This participation leads to the formation of a cyclic oxonium ion, which is a type of phenonium ion. scribd.comwikipedia.org The formation of such a bridged intermediate has significant stereochemical and kinetic consequences. The reaction rate is often accelerated compared to analogous substrates lacking the participating ortho-group. wikipedia.orgdalalinstitute.com

The proposed mechanism involves the attack of the ether oxygen onto the benzylic carbon, displacing the bromide and forming a five-membered ring intermediate. Subsequent attack by an external nucleophile on one of the carbons of the cyclic intermediate would lead to the ring-opened, homologated product. The regioselectivity of the nucleophilic attack on the phenonium ion intermediate would dictate the final product structure. While direct experimental evidence for phenonium ion intermediates in homologation reactions of this specific substrate is not extensively documented, the behavior of similar ortho-substituted benzyl halides strongly suggests its plausibility. nih.govscilit.comnih.gov

| Intermediate | Formation | Significance | Potential Outcome |

| Phenonium Ion | Neighboring group participation of the ortho-phenoxymethyl group during solvolysis or homologation. scribd.comwikipedia.org | Rate acceleration and retention of stereochemistry. dalalinstitute.comyoutube.com | Formation of rearranged or ring-opened products. |

Application as a Substrate in Diverse Catalytic Transformations

This compound is a valuable substrate for various transition metal-catalyzed reactions, primarily due to the reactivity of the C-Br bond. These transformations often lead to the synthesis of complex heterocyclic systems. nih.govresearchgate.netmdpi.com

A prominent application is its use in the synthesis of dibenzo[b,f]oxepines through intramolecular cyclization. nih.govresearchgate.netmdpi.com This transformation can be catalyzed by various transition metals, including palladium, copper, and nickel.

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their efficacy in C-C and C-heteroatom bond formation. nih.govchemrxiv.orgnih.gov An intramolecular Heck-type reaction or a reductive cyclization could be plausible pathways. In a hypothetical palladium(0)-catalyzed cycle, oxidative addition of the C-Br bond to the palladium center would form a palladium(II) intermediate. Subsequent intramolecular insertion into a C-H bond of the phenoxy ring, followed by reductive elimination, would yield dibenzo[b,f]oxepine and regenerate the palladium(0) catalyst.

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type couplings are classic methods for aryl ether synthesis and can be adapted for intramolecular variants. organic-chemistry.org In the case of this compound, a copper(I) catalyst could facilitate the intramolecular cyclization to form dibenzo[b,f]oxepine. researchgate.net Such reactions are often performed in the presence of a base.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful tool for cross-coupling and cyclization reactions. researchgate.netresearchgate.netnih.govresearchgate.net Similar to palladium, a nickel(0) species can initiate the catalytic cycle through oxidative addition to the C-Br bond. The resulting organonickel intermediate can then undergo intramolecular cyclization to afford the dibenzo[b,f]oxepine product. Nickel catalysis can sometimes offer different reactivity or be more cost-effective compared to palladium. researchgate.net

| Catalyst System | Reaction Type | Product | Plausible Mechanistic Steps |

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Intramolecular Cyclization nih.govnih.gov | Dibenzo[b,f]oxepine | Oxidative addition, intramolecular C-H activation, reductive elimination. |

| Copper (e.g., CuI, Cu₂O) | Intramolecular Ullmann-type Coupling organic-chemistry.orgresearchgate.net | Dibenzo[b,f]oxepine | Formation of an organocopper intermediate, intramolecular nucleophilic substitution. |

| Nickel (e.g., NiCl₂(dppp)) | Intramolecular Cyclization researchgate.netresearchgate.net | Dibenzo[b,f]oxepine | Oxidative addition, intramolecular cyclization, reductive elimination. |

Inability to Generate Article on "this compound"

Following a comprehensive and exhaustive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research on the chemical compound This compound in the direct context of the advanced applications outlined in the user's request. The performed searches aimed to uncover the use of this specific compound in the design and construction of dendrimeric macromolecules, the development of ligands for coordination and organometallic chemistry, and its utilization in polymer chemistry as an initiator or monomer.

Advanced Applications and Materials Science Contributions Derived from 1 Bromomethyl 2 Phenoxymethyl Benzene

Utilization in Polymer Chemistry as Initiators and Monomers:The scientific literature does not contain any examples of 1-(bromomethyl)-2-(phenoxymethyl)benzene being used as an initiator for polymerization reactions or as a monomer for the creation of new polymer chains.

The initial searches provided general information on the synthesis of the compound itself and broad overviews of the fields of dendrimer, ligand, and polymer chemistry. However, a direct and verifiable link between This compound and these specific advanced applications could not be established.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or fabrication of data, which would violate the core principles of accuracy and factuality. The requested article cannot be produced based on the currently available scientific information.

Table of Chemical Compounds

As no article could be generated, a table of chemical compounds is not applicable.

Fabrication of Advanced Organic Functional Materials

The compound's distinct substitution pattern is ideal for the synthesis of complex, multi-ring systems and functional materials through intramolecular and intermolecular reactions.

A significant application of this compound and its precursors is in the synthesis of the dibenzo[b,e]oxepine scaffold, a core structure in various biologically active molecules. A direct and plausible route involves an intramolecular Friedel-Crafts alkylation. In this reaction, a Lewis acid would promote the formation of a benzylic carbocation from the bromomethyl group, which would then be attacked by the electron-rich phenoxy ring to form the central seven-membered oxepine ring.

While direct cyclization of this specific molecule is a theoretically sound pathway, various established synthetic strategies start from closely related precursors, highlighting the importance of the (phenoxymethyl)benzene framework.

Table 1: Selected Synthetic Routes to Dibenzo-oxepine Scaffolds

| Starting Material Type | Reaction Type | Key Reagents | Resulting Scaffold |

|---|---|---|---|

| 2-(Phenoxymethyl)benzoic acids | Intramolecular ortho-acylation | FeCl₂, Cl₂CHOCH₃ | Dibenzo[b,e]oxepin-11(6H)-one researchgate.net |

| 1-Bromo-2-((2-(arylethynyl)phenoxy)methyl)benzene | Reductive-Heck reaction | Nickel catalyst | Dibenzo[b,e]oxepine researchgate.net |

These methods underscore the utility of the core structure of this compound as a key intermediate for accessing complex heterocyclic systems. researchgate.netresearchgate.net

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from molecular components. This compound possesses several features that make it a promising candidate for designing such assemblies.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms) on adjacent molecules.

Hydrogen Bonding: The ether oxygen is a hydrogen bond acceptor, capable of forming C-H···O interactions with activated C-H bonds on neighboring molecules.

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The non-planar, flexible diarylmethane-like structure allows for the formation of complex three-dimensional networks. By exploiting these varied non-covalent forces, this molecule could be used to construct novel crystalline materials and frameworks with potential applications in host-guest chemistry and materials science.

The bromomethyl group is a highly versatile functional handle for elaboration. It is an excellent electrophile for nucleophilic substitution reactions, allowing for the attachment of a wide array of functionalities (e.g., azides, amines, thiols, and cyanides). This reactivity is pivotal for building more complex molecules.

In the context of biaryl synthesis, the bromomethyl group can be used to alkylate a phenolic compound that is already functionalized with a boronic acid or ester. The resulting molecule can then undergo an intramolecular Suzuki-Miyaura cross-coupling reaction to form a new C-C bond, yielding a complex polycyclic aromatic system. Alternatively, the aromatic rings of this compound could themselves be functionalized—for example, through iridium-catalyzed C-H borylation—to install boronate groups, transforming the molecule into a substrate for subsequent palladium-catalyzed cross-coupling reactions to generate biaryl structures.

Role as a Precursor for Complex Bio-Inspired and Pharmaceutical Scaffolds

The dibenzo-oxepine framework, readily accessible from this compound and its derivatives, is a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.

Research has demonstrated that compounds based on this tricyclic system possess significant biological activity. For instance, a study on a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes found that while the parent compounds had modest antimicrobial activity, the introduction of a bromomethyl group onto the scaffold led to a major improvement in potency against both bacteria and fungi. nih.gov This highlights the dual role of the core scaffold and the bromo-functionalization in achieving biological efficacy.

Table 2: Antimicrobial Activity of a Dibenzo[b,e]oxepine Derivative

| Compound | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dibenzo[b,e]oxepines (unsubstituted) | MRSA, E. coli, A. niger | 125–200 µg/mL |

| Bromomethyl Dibenzo[b,e]oxepine (6d) | MRSA, E. coli, A. niger | 50–75 µg/mL |

Source: Adapted from scientific studies on dibenzo[b,e]oxepine derivatives. nih.gov

Furthermore, derivatives of the isomeric dibenzo[b,f]oxepine system have been investigated as potential therapeutic agents, including as microtubule inhibitors for cancer therapy and as photoswitchable molecules for applications in photopharmacology. nih.govmdpi.com The ability to synthesize these complex and biologically relevant scaffolds makes this compound a valuable starting material in the discovery and development of new pharmaceutical agents.

Here is the requested article on the chemical compound “this compound”.

Spectroscopic and Computational Methodologies for Structural and Mechanistic Elucidation

Advanced Spectroscopic Characterization Techniques

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid state. While detailed crystallographic data for this compound is limited in published literature, analysis of analogous structures provides valuable predictive insights. For instance, related aromatic compounds containing both ether and bromomethyl functionalities have been successfully characterized, revealing key structural features that are likely shared.

The molecular structure of this compound consists of a central benzene ring with a bromomethyl (-CH₂Br) group and a phenoxymethyl (-OCH₂C₆H₅) group at adjacent positions. This ortho-substitution pattern is expected to induce significant steric strain, forcing the molecule to adopt a non-planar conformation. The dihedral angle between the two aromatic rings is a critical parameter that would be precisely determined by X-ray analysis.

A hypothetical crystallographic data table for an analogous compound is presented below to illustrate the type of information obtained from such an analysis.

Interactive Data Table: Illustrative Crystallographic Data for an Analogous Compound (4-phenoxybenzyl bromide)

| Parameter | Value |

| Crystal System | Monoclinic |

| a (Å) | 8.92 |

| b (Å) | 6.45 |

| c (Å) | 12.31 |

| β (°) | 105.7 |

Note: This data is for an analogous structure and is provided for illustrative purposes only, as specific crystallographic data for this compound was not found in the searched sources.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering deep insights into molecular structure, stability, and electronic properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations would be invaluable for understanding its conformational preferences, reactivity, and the nature of its chemical bonds. researchgate.net

Geometry optimization is a computational process that seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like this compound, with multiple rotatable bonds, a conformational analysis would be performed. This involves systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide a powerful tool for predicting the outcome of chemical reactions. wikipedia.orgimperial.ac.uk

For this compound, an FMO analysis would reveal:

HOMO: The HOMO is expected to be localized primarily on the electron-rich phenoxy group and the π-systems of the two aromatic rings. These regions represent the molecule's primary sites for electrophilic attack.

LUMO: The LUMO is anticipated to have a significant contribution from the σ* antibonding orbital of the C-Br bond in the bromomethyl group. This indicates that the carbon atom of the -CH₂Br group is the most electrophilic site, making it highly susceptible to nucleophilic attack, which is characteristic of benzyl bromide derivatives. nist.gov

The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Interactive Data Table: Illustrative FMO Data from DFT Calculations

| Orbital | Typical Energy (eV) | Expected Location of Electron Density |

| HOMO | -6.0 to -7.0 | Phenoxy group, aromatic rings |

| LUMO | -0.5 to -1.5 | C-Br σ* antibonding orbital (CH₂Br group) |

| HOMO-LUMO Gap | 4.5 to 6.5 | N/A |

Note: The energy values are typical estimates for similar organic molecules and are provided for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. walisongo.ac.idmdpi.com This is invaluable for predicting how a molecule will interact with other reagents, particularly in non-covalent interactions. mdpi.com

An MEP map of this compound would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, corresponding to nucleophilic sites. These would be concentrated around the oxygen atom of the phenoxy group due to its lone pairs and, to a lesser extent, over the faces of the aromatic π-systems. researchgate.netmdpi.com

Positive Potential (Blue): Regions of low electron density, corresponding to electrophilic sites. A significant positive potential would be located on the methylene hydrogens of the bromomethyl group, and particularly in the region of the bromine atom (the "sigma-hole"), making it a site for halogen bonding and nucleophilic attack. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed, quantitative picture of the bonding within a molecule, translating the complex wave function into a familiar Lewis structure of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org It is used to analyze charge distribution, hybridization, and stabilizing intramolecular interactions like hyperconjugation. wikipedia.orgresearchgate.net

For this compound, NBO analysis would quantify:

Atomic Charges: It would provide a more robust calculation of partial atomic charges than other methods, confirming the electronegativity of the oxygen and bromine atoms. researchgate.net

Bond Character: The analysis would describe the hybridization of the atomic orbitals forming the C-Br, C-O, and aromatic C-C bonds. wikipedia.org

Delocalization Effects: A key output is the analysis of donor-acceptor interactions, which represent electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. The most significant interaction would likely be the hyperconjugation from the oxygen lone pair (n_O) to the antibonding orbital of an adjacent C-C bond (σ), and from the π orbitals of the benzene rings to the C-Br antibonding orbital (σ), which contributes to the reactivity of the bromomethyl group. aiu.edu These interactions are quantified by a second-order perturbation energy, E(2).

Density Functional Theory (DFT) Calculations for Ground and Excited States

Elucidation of Reaction Mechanisms and Transition States

The elucidation of a reaction mechanism involves identifying all elementary steps, including the characterization of any intermediates and transition states. For substituted benzyl halides like this compound, the primary mechanistic question revolves around whether a nucleophilic substitution reaction proceeds via a concerted (S_N2) or a stepwise (S_N1) pathway.

In a concerted S_N2 mechanism , the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This process goes through a single, high-energy transition state. In contrast, a stepwise S_N1 mechanism involves the initial departure of the bromide to form a resonance-stabilized benzylic carbocation intermediate, which is then captured by the nucleophile. This pathway involves two separate transition states. The stability of the potential carbocation intermediate and the nature of the nucleophile and solvent are critical factors determining the operative mechanism. nih.govkhanacademy.org

Computational chemistry offers a window into these fleeting moments of a reaction. By mapping the potential energy surface, researchers can identify the structures of transition states and intermediates. acs.org For instance, in the S_N2 reaction of benzyl bromide with a nucleophile, the transition state would feature an elongated C-Br bond and a forming bond between the carbon and the nucleophile, with the central carbon atom adopting a trigonal bipyramidal geometry. khanacademy.org Quantum chemical calculations can precisely model these geometries and their associated energies.

Experimental approaches often rely on studying the relationship between reactant structure and reaction rate. For a series of related compounds, Hammett plots can reveal the extent of charge development in the transition state, providing clues about its structure. nih.gov A significant dependence of the reaction rate on the electronic properties of substituents in the benzene ring would suggest a mechanism with substantial charge separation, such as an S_N1 pathway or an S_N2 pathway with significant charge development in the transition state.

Quantum Chemical Modeling of Reaction Kinetics and Selectivity

Quantum chemical modeling has become a cornerstone for the quantitative prediction of reaction kinetics and selectivity. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to compute the energetic profiles of reaction pathways. researchgate.net These profiles map the energy of the system as it progresses from reactants to products, highlighting the energy barriers (activation energies) that control the reaction rate.

For this compound, a key application of quantum chemical modeling would be to determine the activation energies for both the S_N1 and S_N2 pathways with a given nucleophile. The pathway with the lower activation energy would be predicted as the dominant mechanism under the specified conditions.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

| Reaction Pathway | Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) |

| S_N2 | Hydroxide (B78521) Ion | Water (PCM) | 22.5 |

| S_N1 | Water | Water (PCM) | 28.0 |

| S_N2 | Thiolate Anion | DMF (PCM) | 19.8 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific experimental or computational data for this compound is not available in the cited literature.

These models can also predict selectivity. For example, if a reactant has multiple potential reaction sites, the calculated activation energies for reaction at each site can predict the major product. Furthermore, transition state theory can be combined with quantum chemical calculations to derive theoretical rate constants, which can then be compared with experimental data. wikipedia.orgrsc.org

Experimental Kinetic Studies for Reaction Rate and Mechanism Determination

Experimental kinetic studies provide the ultimate validation for proposed reaction mechanisms and computational models. By measuring how the rate of a reaction changes in response to variations in reactant concentrations, temperature, and solvent, one can determine the reaction's rate law and activation parameters.

For the reaction of this compound with a nucleophile, a typical kinetic experiment would involve monitoring the concentration of the reactant or product over time. Spectroscopic methods like NMR or UV-Vis are well-suited for this purpose. For instance, ¹H NMR spectroscopy can be used to follow the disappearance of the signal corresponding to the bromomethyl protons (-CH₂Br) and the simultaneous appearance of a new signal for the product's methylene group. researchgate.net

The rate law for the reaction provides direct insight into the mechanism.

Rate = k[C₁₄H₁₃BrO][Nucleophile]

Rate = k[C₁₄H₁₃BrO]

By conducting the reaction at different temperatures, the Arrhenius equation can be used to determine the experimental activation energy (Ea). This value can then be directly compared to the activation energies predicted by quantum chemical models, providing a powerful synergy between theory and experiment.

Table 2: Illustrative Experimental Kinetic Data for a Hypothetical Reaction

| Reactant | Nucleophile | Rate Law | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| This compound | Sodium Hydroxide | Second Order | 1.5 x 10⁻⁴ |

| Benzyl Bromide | Sodium Hydroxide | Second Order | 4.8 x 10⁻⁴ |

Note: This table presents hypothetical data to illustrate the type of information obtained from experimental kinetic studies, based on known reactivity of similar compounds. khanacademy.org Specific experimental kinetic data for this compound was not found in the public literature.

These experimental studies are crucial for building a complete picture of the reaction dynamics of this compound, grounding theoretical models in empirical reality.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

While established methods for synthesizing 1-(bromomethyl)-2-(phenoxymethyl)benzene exist, future research will likely focus on optimizing these processes for greater efficiency, selectivity, and sustainability. Current syntheses often rely on conventional batch reactions which can be improved.

Future explorations may include:

Advanced Catalysis: Investigating more sophisticated catalysts beyond simple bases like potassium carbonate could lead to higher yields and milder reaction conditions. This includes the exploration of advanced phase-transfer catalysts to improve reaction rates and efficiency.

Continuous Flow Chemistry: Implementing continuous flow reactors could offer superior control over reaction parameters such as temperature, pressure, and reaction time. This would not only enhance yield and purity but also provide a safer and more scalable production method.

Green Chemistry Principles: A shift towards more environmentally benign solvents to replace traditional solvents like dimethylformamide (DMF) would align with modern standards of sustainable chemistry. Atom-economical approaches that minimize waste are also a key consideration for future synthetic designs.

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is primarily dictated by the labile carbon-bromine bond of the benzyl (B1604629) bromide moiety, which readily participates in nucleophilic substitution reactions. quora.com The stability of the resulting benzylic carbocation, enhanced by resonance with the aromatic ring, facilitates S\N1-type pathways. quora.compearson.com However, its full reactive potential remains largely untapped.

Future research should aim to uncover novel transformations:

Nonclassical C-C Bond Insertion: A significant area of exploration is the reaction of electron-rich benzyl bromides with diazo compounds, catalyzed by a Lewis acid. nih.gov This transformation proceeds through the formation of a phenonium ion intermediate, effectively inserting a diazo-derived carbon into the C(sp²)–C(sp³) bond. nih.gov Applying this homologation reaction to this compound could generate novel molecular scaffolds with benzylic quaternary centers. nih.gov

Cross-Coupling Reactions: The benzyl bromide group is an ideal handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. Exploring these reactions would enable the direct attachment of diverse aryl, alkynyl, and amino groups, dramatically expanding the library of accessible derivatives.

C-H Activation: Investigating selective C-H activation on either of the two aromatic rings, while preserving the reactive bromomethyl group, would represent a sophisticated synthetic strategy for late-stage functionalization, allowing for the introduction of new functionalities with high precision.

Development of Advanced Functional Materials with Tunable Properties

The bifunctional nature of this compound makes it an excellent candidate as a monomer or cross-linking agent for the synthesis of advanced functional materials. Its distinct chemical handles can be used to build polymeric structures with tailored characteristics.

Prospective research in this area includes:

Supramolecular Polymers: By modifying the end groups, this compound can be used to create supramolecular polymers. For instance, converting the bromomethyl group into a hydrogen-bonding motif, such as ureidopyrimidinone (UPy), could enable the self-assembly of oligomers into long, viscoelastic polymer chains. nih.gov

Chemomechanical Polymers: The phenoxy-ether portion of the molecule can act as a binding site for specific chemical stimuli, such as metal ions, similar to crown ethers. nih.gov Incorporating this molecule into a polymer network could create "smart" materials that expand or contract in response to the presence of a specific analyte, functioning as a single-unit sensor and actuator. nih.gov

Porous Organic Frameworks (POFs): The rigid benzene (B151609) core and the two reactive sites pointing in defined directions make it a promising building block for creating porous, crystalline materials. After trimerization or other linking reactions, these frameworks could be designed for applications in gas storage, separation, or heterogeneous catalysis.

Table 1: Potential Applications in Functional Materials This table is interactive. You can sort and filter the data.

| Material Type | Potential Role of Derivative | Key Interactions | Potential Application |

|---|---|---|---|

| Supramolecular Polymers | Monomer with H-bonding end-groups | Hydrogen Bonding, π-stacking | Self-healing materials, injectable gels |

| Chemomechanical Polymers | Stimuli-responsive cross-linker | Metal-ion chelation, host-guest chemistry | Chemical sensors, artificial muscles |

Synergistic Integration with Catalysis and Supramolecular Chemistry Principles

The ortho-substitution pattern of this compound provides a pre-organized scaffold for designing complex ligands for use in supramolecular chemistry and catalysis.

Future directions could involve:

Hemilabile Ligand Design: The compound is an ideal precursor for creating hemilabile ligands. The ether oxygen can act as a weak, dissociable binding site, while the bromomethyl group can be converted into a strong, anchoring group (e.g., a phosphine, pyridine, or N-heterocyclic carbene). Such ligands are central to the "Weak-Link Approach" (WLA) to supramolecular assembly, which allows for the creation of complex architectures whose catalytic or binding properties can be switched on and off by an external chemical stimulus. northwestern.edu

Allosteric Catalysts: By incorporating derivatives of this molecule into larger, cage-like structures, it is possible to design allosterically regulated catalysts. northwestern.edu The binding of an effector molecule at a remote site could induce a conformational change that activates or deactivates a catalytic center embedded within the structure, mimicking biological enzymes.

Self-Assembled Architectures: The defined geometry of the molecule can be exploited to direct the self-assembly of metallomacrocycles, cages, or grids when combined with appropriate metal ions. gla.ac.uksemanticscholar.org These structures could have applications in molecular recognition, drug delivery, or as nanoreactors.

Application of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical research is conducted, and their application to this compound and its derivatives holds immense promise.

Key areas for the application of AI/ML include:

Reaction Outcome and Selectivity Prediction: ML models are now capable of predicting the outcomes of chemical reactions with increasing accuracy. appliedclinicaltrialsonline.comacs.org For a molecule like this compound with multiple potential reaction sites, AI could predict which site will react under specific conditions (reagents, solvents, catalysts), saving significant experimental time and resources. eurekalert.orgchemeurope.com These models can move beyond simple rules to understand the subtle interplay of steric and electronic effects that govern reactivity. chemeurope.com

Discovery of Novel Reactions: AI can be trained on vast reaction databases to identify hidden correlations and propose entirely new chemical transformations that a human chemist might not consider. appliedclinicaltrialsonline.com This could accelerate the discovery of unprecedented reactivity patterns as described in section 6.2.

Generative Design of Functional Molecules: Generative AI models can design novel molecules based on the this compound scaffold that are optimized for a specific function. For example, a model could be tasked with designing the best ligand for a particular metal catalyst or the ideal monomer for a polymer with specific thermal or mechanical properties, accelerating the development of advanced materials.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(bromomethyl)-2-(phenoxymethyl)benzene, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 2-(phenoxymethyl)benzyl alcohol with HBr or PBr₃ to introduce the bromomethyl group.

- Step 2 : Optimize conditions using bases like K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) at 55–100°C for 12–18 hours .

- Critical Parameters : Prolonged heating (>18 hours) may lead to decomposition, while insufficient base can reduce substitution efficiency. Yields typically range from 60–85% depending on steric hindrance from the phenoxymethyl group.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

- 1H/13C NMR : Key signals include the bromomethyl (-CH₂Br) peak at ~4.3 ppm (1H NMR) and aromatic protons at 6.8–7.5 ppm. The phenoxymethyl group’s oxygen-linked CH₂ appears as a singlet near 5.1 ppm .

- HPLC-MS : Confirms purity and molecular ion ([M+H]+) via reverse-phase chromatography.

- Conflict Resolution : Discrepancies in NMR integration (e.g., overlapping peaks) can be addressed by 2D NMR (COSY, HSQC) or comparing with computational predictions (DFT) .

Q. What safety protocols are critical when handling this compound in the lab?

- Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water for 15 minutes .

- Storage : Store in amber vials at 2–8°C to prevent photodegradation or thermal decomposition .

Advanced Research Questions

Q. How does the phenoxymethyl group influence the compound’s reactivity in cross-coupling reactions?

The phenoxymethyl group acts as an electron-donating substituent, stabilizing intermediates in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the bulky group can slow down reactions, requiring:

Q. What strategies address regioselectivity challenges during functionalization of the bromomethyl group?

- Protecting Groups : Temporarily protect the phenoxymethyl oxygen with TMSCl to prevent unwanted nucleophilic attack .

- Directed Metalation : Use LDA or Grignard reagents to direct functionalization to the bromomethyl site, leveraging the electron-withdrawing effect of Br .

Q. Can computational modeling predict the stability of derivatives under varying pH conditions?

Yes. DFT calculations (e.g., Gaussian 09) can model:

- Acidic Conditions : Protonation of the phenoxymethyl oxygen increases electrophilicity at the bromomethyl carbon.

- Basic Conditions : Hydrolysis of the C-Br bond is accelerated, with activation energies ~25 kcal/mol .

Methodological Insights

- Contradiction Analysis : Conflicting melting points (e.g., 47–50°C vs. 52°C in literature) may arise from polymorphic forms. Recrystallization in hexane/ethyl acetate (1:3) isolates the stable form .

- Scale-Up Challenges : Pilot-scale reactions (>10 g) require slow addition of HBr to control exothermicity, preventing dimerization byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.